2-[(3-methylbutyl)amino]-N-propylpropanamide
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Overview
Description
2-[(3-methylbutyl)amino]-N-propylpropanamide is an organic compound with a complex structure that includes both amide and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylbutyl)amino]-N-propylpropanamide typically involves the reaction of 3-methylbutylamine with a suitable propanamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylbutyl)amino]-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
2-[(3-methylbutyl)amino]-N-propylpropanamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-methylbutyl)amino]-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-[(3-methylbutyl)amino]-N-propylpropanamide can be compared with other similar compounds, such as:
2-[(3-methylbutyl)amino]-N-propylacetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-methylbutylamine: A simpler amine that lacks the amide functionality.
N-propylpropanamide: A simpler amide that lacks the amine functionality.
Properties
Molecular Formula |
C11H24N2O |
---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-(3-methylbutylamino)-N-propylpropanamide |
InChI |
InChI=1S/C11H24N2O/c1-5-7-13-11(14)10(4)12-8-6-9(2)3/h9-10,12H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
BHYWYIOITLUAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)NCCC(C)C |
Origin of Product |
United States |
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